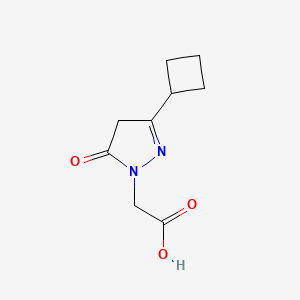
5-Bromo-2-ethylindazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethylindazole-3-carboxylic acid is a chemical compound that has recently gained attention in scientific research. It is a derivative of indazole, which is a heterocyclic aromatic organic compound. The compound has shown promising results in various research studies, and its potential applications in the field of medicine and biotechnology are being explored.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethylindazole-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neurodegenerative diseases. The compound has also been shown to modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
5-Bromo-2-ethylindazole-3-carboxylic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-2-ethylindazole-3-carboxylic acid is its versatility. It can be used in a wide range of scientific research studies, including those related to inflammation, cancer, and neurodegenerative diseases. However, one of the main limitations of the compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 5-Bromo-2-ethylindazole-3-carboxylic acid. One area of research is the development of new drugs based on the compound. Another area of research is the exploration of its potential applications in the field of biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of 5-Bromo-2-ethylindazole-3-carboxylic acid involves several steps. The starting material is 2-ethylindazole, which is reacted with bromine to form 5-bromo-2-ethylindazole. This intermediate compound is then reacted with chloroacetic acid to produce the final product, 5-Bromo-2-ethylindazole-3-carboxylic acid. The synthesis process is complex and requires careful control of reaction conditions.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethylindazole-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-bromo-2-ethylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-9(10(14)15)7-5-6(11)3-4-8(7)12-13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZQIDSULZMSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=C(C=CC2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)

![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)
